

Spectroscopic Profile of 3-Cyanobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyanobenzoic acid

Cat. No.: B045426

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-cyanobenzoic acid**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Quantitative Spectral Data

The following tables summarize the key quantitative data from the NMR, IR, and mass spectra of **3-cyanobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for 3-Cyanobenzoic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
13.36	s	1H	-	-COOH
8.36 - 7.76	m	2H	-	Ar-H
7.71	ddd	1H	8.0, 2.2, 1.1	Ar-H
7.61 - 7.46	m	1H	-	Ar-H

Solvent: DMSO-d₆, Instrument: 400 MHz^[1]

Table 2: ¹³C NMR Spectral Data for **3-Cyanobenzoic Acid**

Chemical Shift (δ) ppm	Assignment
166.5	-COOH
133.8	Ar-C
133.4	Ar-C
133.2	Ar-C
131.1	Ar-C
129.3	Ar-C
128.4	Ar-C
118.5 (approx.)	-CN

Solvent: DMSO-d₆^[1] Note: The nitrile carbon chemical shift is an approximation based on typical values for aromatic nitriles.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data for **3-Cyanobenzoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (carboxylic acid dimer)
2230	Strong	C≡N stretch (nitrile)
1710-1680	Strong	C=O stretch (carboxylic acid)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
1320-1210	Strong	C-O stretch (carboxylic acid)
920	Broad, Medium	O-H bend (out-of-plane, carboxylic acid dimer)
800-600	Strong	C-H bend (out-of-plane, aromatic)

Technique: KBr Pellet^[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **3-Cyanobenzoic Acid**

m/z	Relative Intensity	Proposed Fragment
147	Moderate	[M] ⁺ (Molecular Ion)
130	High	[M-OH] ⁺
102	High	[M-COOH] ⁺
76	Moderate	[C ₆ H ₄] ⁺

Technique: Electron Ionization (EI)^{[2][3]}

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Bruker AVANCE 400 MHz spectrometer was used to record the ^1H and ^{13}C NMR spectra. The sample of **3-cyanobenzoic acid** was dissolved in deuterated dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) was used as an internal standard. For the ^1H NMR spectrum, the data was acquired with a spectral width of 8000 Hz and a relaxation delay of 1.0 seconds. For the ^{13}C NMR spectrum, a proton-decoupled sequence was used with a spectral width of 24000 Hz.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using the KBr pellet method. A small amount of **3-cyanobenzoic acid** (1-2 mg) was ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder was obtained. The mixture was then compressed in a die under high pressure to form a transparent pellet. The spectrum was recorded on a PerkinElmer Spectrum One FT-IR spectrometer over a range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.^[2]

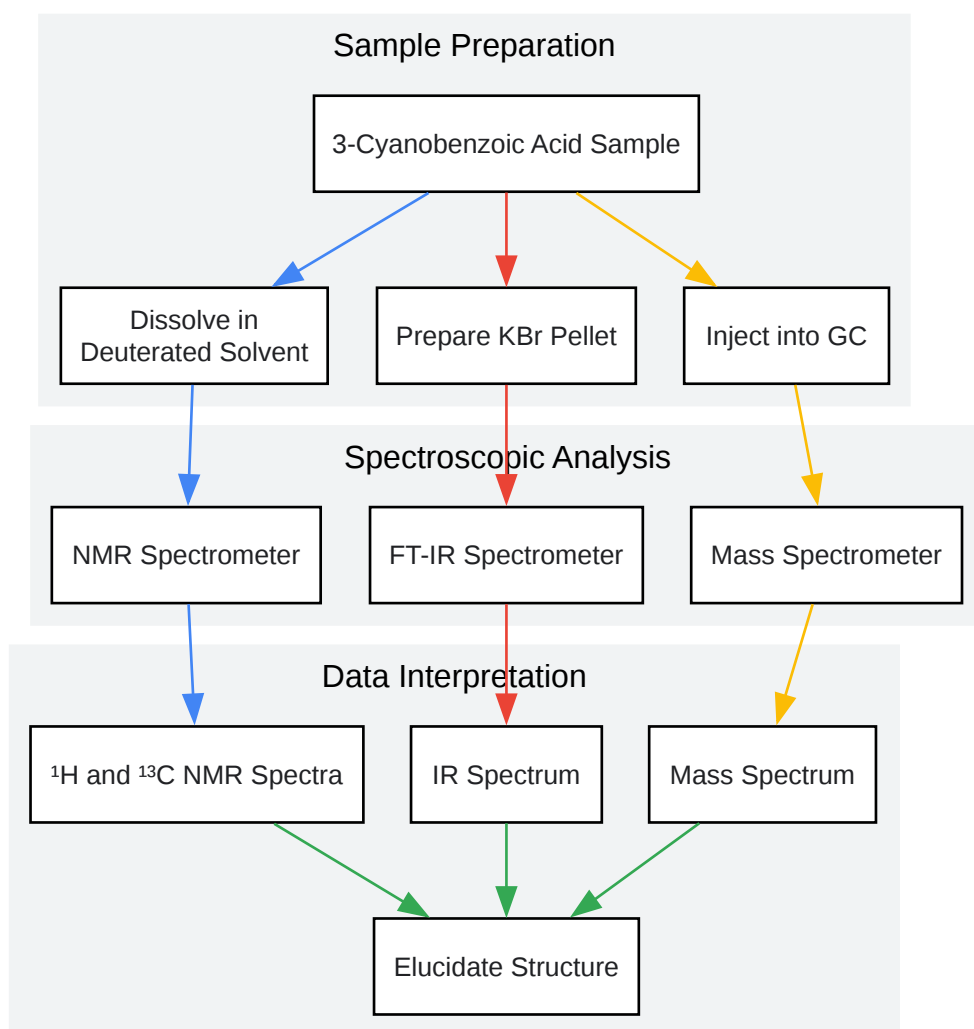
Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced into the GC, which was equipped with a capillary column. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure the elution of the compound. The eluted compound then entered the mass spectrometer, where it was ionized by a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer and detected.^{[2][3]}

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **3-cyanobenzoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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